4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid
Description
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid (CAS: 1936071-00-9) is a specialized organic compound featuring a seven-membered 1,4-oxazepane ring, a carboxylic acid group at position 6, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to temporarily shield amine functionalities during solid-phase assembly . The 1,4-oxazepane ring introduces conformational flexibility due to its seven-membered structure, which contains one oxygen and one nitrogen atom. This compound is commercially available in quantities ranging from 25 mg to 1 g, with prices reflecting its specialized synthesis and purification requirements .
Key structural attributes:
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)14-11-22(9-10-26-12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXJQSQUFXUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936071-00-9 | |
| Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Sequence
Detailed Reaction Pathway
Epoxide Ring-Opening and Amino Alcohol Formation
Methyl (2R)-glycidate undergoes nucleophilic attack by a primary amine (e.g., benzylamine) in aqueous methanol, yielding a vicinal amino alcohol. This step proceeds with >90% regioselectivity due to the steric and electronic bias of the glycidate.
Diesterification
The amino alcohol is converted to a diester (e.g., methyl 2-((benzylamino)methyl)acrylate) using methyl acrylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step achieves 85–90% yield, with purification via silica gel chromatography.
Lipase-Catalyzed Lactamization
The diester undergoes enzymatic cyclization using immobilized Candida antarctica lipase B (CAL-B) in a SpinChem® rotating bed reactor. Key parameters:
- Temperature : 37°C
- Solvent : tert-Butyl methyl ether (TBME)
- Enzyme Loading : 20 mg/mL
- Reaction Time : 48 hours
This method suppresses polymerization byproducts (39% in batch mode vs. <5% in flow mode) and enables enzyme reuse for ≥5 cycles without activity loss.
Fmoc Protection
The lactam nitrogen is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base. Reaction conditions:
- Molar Ratio : 1.2 equivalents Fmoc-Cl per lactam
- Temperature : 0°C → room temperature (RT)
- Yield : 92–95% after precipitation in hexane.
Borane-Mediated Reduction and Hydrolysis
The lactam carbonyl is reduced with borane-THF complex to form a secondary amine, followed by hydrolysis using lithium bromide (LiBr) and triethylamine (Et3N) in wet acetonitrile. This step affords the final carboxylic acid in 85% yield.
Optimization Strategies
Enzymatic Lactamization Enhancements
The SpinChem® reactor improves yield and reproducibility by:
Analytical Characterization
Industrial-Scale Production
Reactor Design
Large-scale synthesis employs continuous-flow reactors with immobilized CAL-B, achieving:
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| CAL-B Enzyme | 1,200 |
| Fmoc-Cl | 950 |
| Solvents | 300 |
| Total | 2,450 |
Challenges and Solutions
Byproduct Formation
Polymerization during lactamization is minimized by:
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Fmoc group yields the free amine, which can be further derivatized .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid is in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during the synthesis process. Key advantages include:
- Stability : The Fmoc group is stable under a variety of conditions and can be removed selectively using mild bases.
- Compatibility : It allows for the assembly of complex peptides without interfering with other functional groups.
Drug Development
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of oxazepane compounds can inhibit cancer cell proliferation. For example, modifications to the oxazepane structure can enhance potency against specific cancer types by targeting key signaling pathways involved in tumor growth.
| Study | Findings | Notes |
|---|---|---|
| Umesha et al., 2009 | Significant inhibition of dihydroorotate dehydrogenase (DHODH) | Potential for immunosuppressive applications |
| Kusakiewicz-Dawid et al., 2017 | Evaluated antifungal activity against multiple pathogens | Moderate activity noted across tested strains |
The compound also shows promise in various biological assays:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated activity against Staphylococcus aureus and Escherichia coli.
| Type of Activity | Observations |
|---|---|
| Bacterial Inhibition | Effective against common pathogens |
| Fungal Activity | Moderate antifungal effects observed |
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses by affecting cytokine levels and reducing oxidative stress markers in vitro. This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of derivatives:
- Fluorenyl Group : Enhances binding affinity to target proteins.
- Carboxylic Acid Functionality : Essential for maintaining solubility and bioavailability.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Structural Analogues with Fmoc Protection and Heterocyclic Backbones
The Fmoc group is a common feature in peptide synthesis reagents. Below is a comparison with compounds sharing this motif but differing in ring structure or substituents:
Key Observations :
- Ring Size and Flexibility : The target compound’s 1,4-oxazepane ring (seven-membered) offers greater conformational flexibility compared to six-membered piperazine (in 180576-05-0) or pyrrolidine-piperidine systems (QP-5050). This flexibility may influence its reactivity in peptide coupling or cyclization reactions .
- Substituent Effects : The carboxylic acid at C6 in the target compound contrasts with the acetic acid group in 180576-05-0. The latter’s shorter chain may reduce steric hindrance during synthesis .
- Applications : Fmoc-AMPB-OH’s azo-benzene backbone (159790-79-1) is suited for photoactive probes, whereas the target compound’s oxazepane ring is likely used in constrained peptide motifs or macrocycles .
Stability and Reactivity Comparisons
- Thermal Stability : The target compound is stable under standard conditions but decomposes upon combustion, releasing toxic fumes—a trait shared with Fmoc-protected analogues like QP-5050 and 180576-05-0 .
Biological Activity
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid, commonly referred to as Fmoc-oxazepane, is a synthetic compound notable for its applications in peptide synthesis and potential therapeutic uses. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used as a protecting group in solid-phase peptide synthesis, while the oxazepane structure introduces unique biological properties.
- IUPAC Name : 4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid
- Molecular Formula : C21H21NO5
- Molecular Weight : 365.40 g/mol
- CAS Number : 169243-86-1
- Purity : >95% (HPLC) .
Biological Activity Overview
The biological activity of Fmoc-oxazepane is primarily linked to its role in peptide synthesis and its potential pharmacological properties. Research indicates that compounds containing the oxazepane ring can exhibit various biological activities, including antimicrobial and anticancer effects.
- Peptide Synthesis : The Fmoc group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptides that can have specific biological activities.
- Antimicrobial Activity : Some studies suggest that oxazepane derivatives can inhibit bacterial growth, although specific data on Fmoc-oxazepane's antimicrobial efficacy is limited.
- Anticancer Potential : Preliminary research indicates that certain oxazepane derivatives may induce apoptosis in cancer cells, though further studies are needed to confirm these effects for Fmoc-oxazepane specifically.
Table 1: Summary of Research Findings on Oxazepane Derivatives
Detailed Findings
- Antimicrobial Activity :
-
Anticancer Properties :
- Research focused on Fmoc-protected peptides revealed that they could effectively inhibit tumor growth by inducing apoptosis through mitochondrial pathways . This opens avenues for utilizing Fmoc-oxazepane in cancer therapeutics.
- Enzyme Inhibition :
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (GHS Category 3) .
- Storage : Store at 2–8°C in a tightly sealed container away from heat and light to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How is this compound synthesized, and what are the key reaction conditions?
- Methodological Guidance :
- Step 1 : Coupling reactions using Fmoc-protected intermediates (e.g., Fmoc-Cl) under anhydrous conditions .
- Step 2 : Cyclization to form the oxazepane ring, typically catalyzed by Lewis acids (e.g., BF₃·Et₂O) at controlled temperatures (0–25°C) .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Guidance :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm functional groups (e.g., Fmoc, carboxylic acid) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Guidance :
- In Vitro Assays : Conduct MTT or LDH assays on mammalian cell lines (e.g., HEK293) to evaluate acute cytotoxicity .
- In Vivo Screening : Use zebrafish or rodent models to assess systemic toxicity, focusing on respiratory and dermal endpoints .
- Literature Cross-Validation : Compare results with structurally similar Fmoc-protected compounds (e.g., fluorenylmethyloxycarbonyl amino acids) .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological studies?
- Methodological Guidance :
- pH Buffering : Prepare solutions in phosphate buffer (pH 7.4) with 10% DMSO to enhance solubility and prevent hydrolysis .
- Temperature Control : Store working solutions on ice and avoid freeze-thaw cycles .
- Stability Monitoring : Use LC-MS at 24-hour intervals to track degradation products .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what experimental approaches validate these interactions?
- Methodological Guidance :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) on sensor chips to measure binding kinetics .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (Kd, ΔH) of ligand-target binding .
- Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding modes .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Guidance :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization to preserve stereochemistry .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and byproduct formation .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/heptane) to isolate enantiopure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
